4-甲基哌啶-2-羧酸盐酸盐

描述

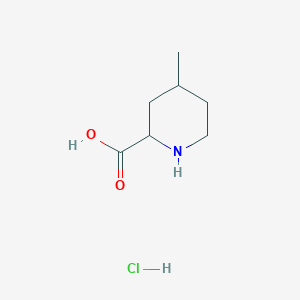

4-Methylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 . It is a white to off-white powder or crystals . It is used as a raw material in the synthesis of other compounds .

Synthesis Analysis

The synthesis of 4-Methylpiperidine-2-carboxylic acid hydrochloride involves the use of 4-methylpiperidine-2-carboxylic acid ethyl ester as a raw material. Phosphomolybdic acid is used as a catalyst, and an oxidizing process is performed to obtain 4-methylpiperidine-2-carboxylic acid ethyl ester nitrogen oxide. Methanol or ethanol is used as a solvent, and 4-methylpiperidine-2-carboxylate hydrochloride is produced through a reduction reaction .Molecular Structure Analysis

The molecular weight of 4-Methylpiperidine-2-carboxylic acid hydrochloride is 179.65 . The InChI code for this compound is 1S/C7H13NO2.ClH/c1-7(6(9)10)2-4-8-5-3-7;/h8H,2-5H2,1H3,(H,9,10);1H .Physical And Chemical Properties Analysis

4-Methylpiperidine-2-carboxylic acid hydrochloride is a white to off-white powder or crystals . It has a molecular weight of 179.65 . It should be stored in an inert atmosphere at room temperature .科学研究应用

立体选择性合成

已记录了一系列创新的级联反应,用于利用乙烯基氟基团作为乙酰基阳离子的等效物,进行哌啶酸衍生物的立体选择性合成。这一过程显著地促进了 (2R,4R,6S)-6-叔丁基-4-羟基哌啶-2-羧酸的合成,展示了其在有机合成和潜在药物应用方面的效用 (Purkayastha 等人,2010)。

大规模合成

研究还集中于开发一种简单而强大的工艺,用于大规模合成新型抗真菌药物的关键中间体,这例证了该化合物在简化药物生产工艺中的重要性 (陈等人,2019)。

钯催化的氨基羰基化

该化合物的衍生物已用作钯催化的氨基羰基化反应中的 N 亲核试剂,展示了其在创建复杂有机分子和在药物发现与开发中的潜在应用方面的多功能性 (Takács 等人,2014)。

环境和人体安全

为减少环境和人体接触有害化学物质,已开展使用 4-甲基哌啶稀溶液进行肽合成中 Fmoc 基团去除的研究。这种方法因其环境效益和降低制药生产中的职业危害的潜力而受到重视 (Rodríguez 等人,2019)。

电化学氧化

该化合物因其在电化学氧化过程中的作用而受到研究,作为醇和醛转化为羧酸的催化剂。此类过程为传统的氧化方法提供了更绿色的替代方案,并对可持续化学实践产生了影响 (Rafiee 等人,2018)。

安全和危害

The safety data sheet for a similar compound, 1-Methylpiperidine-4-carboxylic acid hydrochloride, indicates that it is a skin irritant, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

属性

IUPAC Name |

4-methylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHDXJSQHVCVDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpiperidine-2-carboxylic acid hydrochloride | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2832128.png)

![6-[5-(4-Chlorophenyl)-2-methyl-3-furyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2832134.png)

![1-ethyl-N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2832136.png)

![2-[(3-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B2832138.png)

![N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2832140.png)

![Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2832150.png)